molecular formula C35H43N3O9S B13841732 ((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester

((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester

Cat. No.: B13841732
M. Wt: 681.8 g/mol
InChI Key: WIZTZPQRSUEXHG-NKVOBILMSA-N
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Description

The compound “((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester” involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical synthetic routes may involve:

  • Formation of the hexahydrofuro[2,3-b]furan core through cyclization reactions.
  • Introduction of the phenylsulfonamido group via sulfonation and subsequent amide bond formation.
  • Coupling of the hydroxy-1-phenylbutan-2-yl moiety through esterification or carbamate formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other carbamate esters, sulfonamides, and furan derivatives. Examples include:

    Carbamic Acid Phenylmethyl Ester: A simpler carbamate ester with similar functional groups.

    N-isobutylphenylsulfonamide: A sulfonamide with a similar phenylsulfonamido group.

    Hexahydrofuro[2,3-b]furan derivatives: Compounds with a similar furan core structure.

Uniqueness

The uniqueness of “((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester” lies in its complex structure, which combines multiple functional groups and stereocenters, making it a versatile and potentially valuable compound for various applications.

Properties

Molecular Formula

C35H43N3O9S

Molecular Weight

681.8 g/mol

IUPAC Name

benzyl N-[(2S,3R)-4-[[4-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]phenyl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C35H43N3O9S/c1-24(2)20-38(21-31(39)30(19-25-9-5-3-6-10-25)37-34(40)46-22-26-11-7-4-8-12-26)48(42,43)28-15-13-27(14-16-28)36-35(41)47-32-23-45-33-29(32)17-18-44-33/h3-16,24,29-33,39H,17-23H2,1-2H3,(H,36,41)(H,37,40)/t29-,30-,31+,32-,33+/m0/s1

InChI Key

WIZTZPQRSUEXHG-NKVOBILMSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC4COC5C4CCO5

Origin of Product

United States

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